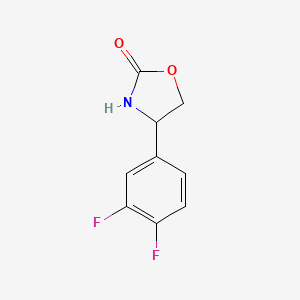

4-(3,4-Difluorophenyl)oxazolidin-2-one

Overview

Description

4-(3,4-Difluorophenyl)oxazolidin-2-one (CAS: 225641-91-8) is a fluorinated oxazolidinone derivative with a molecular weight of 199.16 g/mol and a purity of 98% . The compound features a five-membered oxazolidinone ring substituted with a 3,4-difluorophenyl group at the 4-position. Its structural simplicity and fluorine substituents make it a valuable intermediate in medicinal chemistry, particularly for synthesizing chiral auxiliaries or bioactive molecules targeting bacterial or neurological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-(3,4-difluorophenyl)glycidylcarbamate under basic conditions. The reaction typically proceeds as follows:

Starting Material: N-(3,4-difluorophenyl)glycidylcarbamate.

Reagent: Sodium hydride (NaH).

Solvent: Tetrahydrofuran (THF).

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the oxazolidinone ring is complete.

Another method involves the use of hypervalent iodine compounds for the intramolecular cyclization of N-allylcarbamates. The process takes place in a hexafluoroisopropanol (HFIP) medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Bulk Manufacturing: Utilizing continuous flow reactors to maintain consistent reaction conditions.

Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

4-(3,4-Difluorophenyl)oxazolidin-2-one has several scientific research applications:

Chemistry: Used as a chiral auxiliary in stereoselective transformations.

Biology: Investigated for its potential antibacterial properties.

Medicine: Explored as a lead compound for the development of new antibacterial drugs.

Industry: Utilized in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus halting bacterial growth . This unique mechanism makes it effective against a wide range of bacterial strains, including those resistant to other antibiotics.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Oxazolidinone Family

Key Observations :

- Electronic Effects: The 3,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to mono-fluorinated (e.g., 4-fluorophenyl) or non-fluorinated analogs. This enhances electrophilicity and may improve interactions with biological targets .

- Lipophilicity : Fluorinated chains (e.g., perfluorooctyl in ) drastically increase lipophilicity (logP > 5), whereas this compound has moderate logP (~2.5), balancing solubility and membrane permeability .

- Stereochemical Complexity : Chiral auxiliaries like (4S,5R)-4-iso-Propyl-5-(perfluorooctyl)-oxazolidin-2-one are used in asymmetric synthesis due to their rigid stereochemistry, unlike the simpler achiral structure of the target compound .

Functional Analogues in Heterocyclic Chemistry

- Thiazole Derivatives: (E)-2-(3,4-Difluorobenzylidene)hydrazinyl-4-(3,4-difluorophenyl)thiazole () replaces the oxazolidinone ring with a thiazole. Thiazoles generally exhibit higher aromaticity and are more resistant to hydrolysis, making them suitable for antiviral applications .

- Quinazolinone Hybrids: 2-[4-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]-3,4-dihydroquinazolin-4-one () combines oxazolidinone with a quinazolinone moiety.

Research Findings and Limitations

- Discontinuation Note: this compound is listed as discontinued in commercial catalogs (), suggesting challenges in scalability or stability .

- Crystallographic Data: Fluorinated oxazolidinones like those in exhibit predictable crystal packing due to fluorine’s van der Waals radius, aiding in X-ray structure determination .

- Thermal Stability: Oxazolidinones with bulky substituents (e.g., trifluorobut-2-enoyl in ) decompose above 200°C, while simpler derivatives like the target compound are stable under standard synthetic conditions .

Properties

CAS No. |

225641-91-8 |

|---|---|

Molecular Formula |

C9H7F2NO2 |

Molecular Weight |

199.15 g/mol |

IUPAC Name |

4-(3,4-difluorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H7F2NO2/c10-6-2-1-5(3-7(6)11)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |

InChI Key |

AIWCAYRHYGGWKF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.